Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate
Description
Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a 4-oxo group, a methyl substituent at position 2, and an ethyl ester at the nitrogen atom. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and materials chemistry. For instance, tert-butyl 2-methyl-4-oxopyrrolidine-1-carboxylate (C₁₀H₁₇NO₃, MW 199.25) shares a similar core structure but substitutes the ethyl ester with a bulkier tert-butyl group . This compound is listed as a discontinued product by CymitQuimica, suggesting its niche applications and specialized synthetic demand .
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-3-12-8(11)9-5-7(10)4-6(9)2/h6H,3-5H2,1-2H3 |
InChI Key |
GGKLUWZMFUYGLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CC(=O)CC1C |
Origin of Product |
United States |
Preparation Methods
Michael Addition and Nitroalkane Condensation
A prominent method involves the condensation of dialkyl malonates with propionaldehyde and nitromethane. As detailed in patent WO2019016745A1, dialkyl 2-propylidenemalonate undergoes nitroalkane addition to form 2-(1-nitrobutan-2-yl)malonate intermediates. Cyclization in ethanol or tetrahydrofuran (THF) at 0–60°C produces 2-oxopyrrolidine-3-carboxylates, which are subsequently reduced to the target compound. For Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate, substituting propionaldehyde with acetaldehyde introduces the methyl group at the 2-position.
Reaction Conditions:
Hydrogenation and Nitrogen Protection
Post-cyclization, the 2-oxopyrrolidine intermediate requires hydrogenation to saturate the lactam ring. Catalytic hydrogenation using palladium-on-carbon in methanol at 25°C achieves full reduction. Nitrogen protection with tert-butoxycarbonyl (Boc) or benzyl (Bn) groups precedes esterification to enhance regioselectivity. Deprotection under acidic conditions (e.g., HCl in dioxane) yields the free amine, which is then esterified with ethyl chloroformate.
Alkyl Pent-2-Enoate Cyclization
Enolate-Mediated Ring Closure
Reductive Amination of α-Keto Esters
Leuckart-Wallach Reaction
Ethyl 4-oxopyrrolidine-1-carboxylate derivatives are accessible via reductive amination of α-keto esters. Reacting ethyl 2-methyl-3-oxobutanoate with ammonium acetate in formic acid at 100°C produces the pyrrolidine core, though this method risks over-reduction.
Limitations:
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Malonate Cyclization | Nitroalkane addition, Hydrogenation | 60–75% | Scalable, high regioselectivity | Multi-step, costly catalysts |
| Alkyl Pent-2-Enoate | Cyclization, Hydrogenation | 50–65% | Mild conditions, chiral control | Low yield, sensitive substrates |
| Reductive Amination | Leuckart-Wallach reaction | 40–55% | Simple reagents | Poor selectivity, byproduct formation |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Pharmacological Applications
Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate has been studied for its potential therapeutic effects. The following are notable pharmacological applications:
- Antimicrobial Activity : Research indicates that derivatives of pyrrolidine compounds exhibit antimicrobial properties. This compound may serve as a precursor for synthesizing antimicrobial agents, which can target various bacterial infections .
- Antitumor Activity : Compounds with similar structures have shown promise in antitumor activity. This compound could potentially be modified to enhance its efficacy against cancer cells .
- Analgesic and Anti-inflammatory Effects : Pyrrolidine derivatives are known for their analgesic and anti-inflammatory properties. This compound may be explored for developing new pain relief medications .
Synthetic Utility
The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules:
- Synthesis of Moxifloxacin Intermediates : this compound can be utilized in the synthesis of key intermediates for moxifloxacin, a third-generation antibiotic. This application highlights its importance in pharmaceutical manufacturing processes .
- Building Block for Complex Molecules : The unique structure of this compound allows it to function as a versatile building block in creating various heterocyclic compounds, which are essential in drug discovery and development .
Industrial Applications
The compound's properties make it suitable for various industrial applications:
- Chemical Manufacturing : Due to its ability to undergo further chemical transformations, this compound is valuable in the production of specialty chemicals and agrochemicals .
- Research and Development : In laboratories, this compound is often used as a standard reference material for analytical methods and as a reagent in synthetic organic chemistry experiments .
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs in Pyrrolidine and Related Heterocycles
Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate (CAS 1027-35-6)
- Molecular Formula: C₁₄H₁₇NO₃
- Key Features: Substitution: Benzyl group at N1, ethyl ester at C3. Positional isomerism (ester at C3 vs. N1) alters electronic distribution and reactivity .
tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate
- Molecular Formula: C₁₀H₁₇NO₃
- Key Features :
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomers 1-1 and 1-2)
- Molecular Formula : C₁₄H₁₉N₂O₃
- Key Features: Ring System: Decahydro-1,6-naphthyridine (bicyclic) vs. monocyclic pyrrolidine. Stereochemistry: Isomers 1-1 and 1-2 exhibit distinct NMR profiles due to differing hydrogen-bonding environments. For example:
- Isomer 1-1: ¹H NMR δ 1.20 (t, J = 7.2 Hz) for ethyl ester protons.
- Isomer 1-2: ¹H NMR δ 1.24 (t, J = 7.4 Hz) .
Functional Group Modifications
Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate
- Molecular Formula: C₁₆H₁₉NO₄
- Key Features :
Benzyl 2-hydroxypyrrolidine-1-carboxylate (Compound 18)
- Molecular Formula: C₁₂H₁₅NO₃
- Key Features :
Comparative Data Table
Biological Activity
Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate, with the molecular formula C₈H₁₃NO₃ and a molecular weight of approximately 171.19 g/mol, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its synthesis and interaction mechanisms.
Structural Characteristics
This compound is a pyrrolidine derivative characterized by a carboxylate functional group and a ketone. Its structure allows for various chemical modifications, which can enhance biological activity or facilitate further chemical transformations. The compound's structure is outlined in the following table:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| This compound | Pyrrolidine derivative | Potential antimicrobial activity |
| Ethyl 6-methyl-2-oxo-pyrrolidine-1-carboxylate | Pyrrolidine derivative | Anticancer properties |
| Ethyl 3-methyl-4-hydroxy-pyrrolidine-1-carboxylate | Pyrrolidine derivative | Antioxidant activity |
Antimicrobial Activity
Research indicates that this compound and its derivatives may exhibit antimicrobial properties . Some related compounds have shown weak antibacterial activity, suggesting that further exploration could lead to the discovery of new therapeutic agents. A study highlighted that certain derivatives were evaluated for their ability to inhibit specific enzymes or receptors involved in disease pathways, which is critical for understanding their therapeutic potential.
Anticancer Properties
The anticancer potential of this compound has been investigated through various studies. For instance, derivatives of this compound have been tested against several cancer cell lines, including human lung adenocarcinoma (A549) and breast cancer (MCF-7). The results indicated a structure-dependent anticancer activity, where certain derivatives exhibited significant cytotoxic effects compared to standard chemotherapeutic agents like cisplatin .
Case Study: Activity Against A549 Cells
In a controlled study, the compound was tested at a fixed concentration of 100 µM for 24 hours against A549 cells. The viability post-treatment was assessed using the MTT assay, revealing that some derivatives exerted potent anticancer activity while maintaining lower toxicity against non-cancerous cells .
The interaction mechanisms involving this compound suggest that its derivatives may inhibit key enzymes or receptors linked to cancer progression. For example, compounds bearing specific moieties demonstrated the ability to inhibit EGFR tyrosine kinase, which is instrumental in various cancer pathways . Understanding these interactions is crucial for guiding further research into the compound's applications.
Synthesis Methods
Several synthesis methods have been documented for this compound. These methods illustrate versatility in synthetic approaches that allow for modifications enhancing biological activity:
- Aldol Reaction : Involves the reaction of enynal with amino ketones under acidic conditions to yield functionalized pyrrolidine derivatives.
- Multi-component Reactions : Such as those involving sodium diethyl oxalacetate and furfural, leading to diverse pyrrolidine structures with varying biological activities .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting 2-methyl-4-oxopyrrolidine with ethyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key parameters include:
- Temperature : Maintain 0–5°C to minimize side reactions like hydrolysis.
- Solvent : Use dichloromethane or THF for better solubility of intermediates.
- Catalyst : DMAP (4-dimethylaminopyridine) accelerates esterification .
- Yield optimization requires monitoring via TLC or HPLC, with purification by column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for signals at δ 1.2–1.4 ppm (triplet, ethyl CH₃), δ 4.1–4.3 ppm (quartet, ethyl CH₂), and δ 2.5–3.0 ppm (pyrrolidine ring protons). The carbonyl (C=O) groups appear as distinct singlets at δ 170–175 ppm in ¹³C NMR .
- IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (ketone C=O) confirm functional groups.
- MS : Molecular ion peak at m/z 199 [M+H]⁺ and fragmentation patterns (e.g., loss of COOEt group) validate the structure .
Q. What are the key physicochemical properties of this compound relevant to solubility and stability in experimental settings?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Adjust solvent polarity for reaction compatibility.
- Stability : Sensitive to moisture and heat. Store at 2–8°C under inert atmosphere. Avoid prolonged exposure to basic conditions to prevent ester hydrolysis .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and ring puckering parameters.
- Refinement : Use SHELXL for small-molecule refinement, applying restraints for thermal motion and disorder .
- Puckering Analysis : Apply Cremer-Pople parameters (e.g., total puckering amplitude Q and phase angles) to quantify non-planarity of the pyrrolidine ring .
- Visualization : ORTEP-III with a GUI generates publication-ready thermal ellipsoid plots .
Q. What strategies address contradictions in reactivity data between computational models and experimental results?
- Methodological Answer :
- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental SCXRD data to validate computational models.
- Kinetic Studies : Perform time-resolved NMR or UV-Vis spectroscopy to monitor reaction intermediates under varying pH/temperature conditions.
- Statistical Analysis : Use multivariate regression to identify outliers in datasets (e.g., solvent polarity effects on reaction rates) .
Q. How does the electronic environment of the pyrrolidine ring influence nucleophilic substitution reactions at the ester group?
- Methodological Answer :
- Electron Withdrawal : The 4-oxo group enhances electrophilicity at the ester carbonyl, facilitating nucleophilic attack.
- Steric Effects : The 2-methyl group restricts access to the carbonyl, reducing reactivity with bulky nucleophiles.
- Kinetic Profiling : Use Hammett plots to correlate substituent effects (σ values) with reaction rates in different solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
